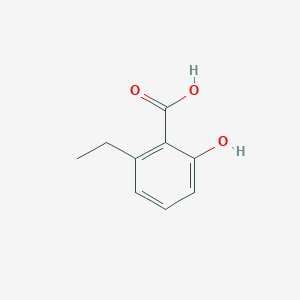

2-Ethyl-6-hydroxybenzoic acid

Übersicht

Beschreibung

2-Ethyl-6-hydroxybenzoic acid, also known as Ethyl salicylate, is an ester formed through the condensation between salicylic acid and ethanol . It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 . It is used as a perfumery, artificial essence flavoring agent, and is used in cosmetics . It can also be used as analgesics, anti-inflammatory, and antipyretic agents .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between salicylic acid and ethanol . This process is similar to the formation of esters from carboxylic acids and alcohols in the presence of concentrated sulphuric acid acting as the catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a single aromatic ring with a carboxyl group directly attached to the ring . The structure also includes a 2-propenoic acid group . The variety in the skeletons of these acids is determined by the location and number of hydroxyl groups and further substituents on the aromatic rings .Wissenschaftliche Forschungsanwendungen

Photodegradation of Parabens

A study investigated the photochemical degradation of parabens, including 2-ethyl-6-hydroxybenzoic acid (ethylparaben), in hazardous water contaminants. It revealed that ultraviolet C lamps, both with and without hydrogen peroxide, were efficient in degrading these compounds, highlighting their potential application in water treatment and environmental protection (Gmurek et al., 2015).

Antimicrobial Properties

Parabens, including ethylparaben, exhibit antimicrobial properties, making them effective against fungi and Gram-positive bacteria at low concentrations. This study illustrates their use in preserving pharmaceuticals, cosmetics, and foods, and discusses their properties and determination methods (Aalto et al., 1953).

Environmental Presence and Toxicity

Research on the presence of parabens, such as ethylparaben, in baby teethers, highlighted concerns over their use as preservatives, especially considering their potential as endocrine disruptors. This underscores the importance of monitoring and regulating their use in consumer products, particularly those for infants (Potouridis et al., 2016).

Chemical Synthesis

Ethylparaben has been studied for its synthesis methods. One study explored the preparation of ethyl p-hydroxybenzoate (a derivative) using ethanol and FeCl3·6H2O as a catalyst, providing insights into the optimization of its synthesis process (Wang Mingxing, 2000).

Metabolism and Human Exposure

Ethylparaben's metabolism and its potential as a biomarker of human exposure to parabens were analyzed. The study discovered new urinary biomarkers, contributing to the understanding of human exposure to these compounds (Wang & Kannan, 2013).

Role in Polymer Science

A study described the synthesis and characterization of pseudopolymorphs of a hydroxybenzoic acid derivative, demonstrating its utility in polymer science and material engineering (Jayaraman et al., 2004).

Wirkmechanismus

Target of Action

2-Ethyl-6-hydroxybenzoic acid is a derivative of hydroxybenzoic acids, which are related to salicylic acid . The primary targets of these compounds are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by directly and irreversibly inhibiting them . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The result is a reduction in inflammation and pain, which is why salicylates are used in the treatment of rheumatic diseases .

Biochemical Pathways

The biosynthesis of simple phenolic acids, such as this compound, derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways . These pathways are involved in the production of a variety of secondary metabolites in plants .

Pharmacokinetics

They are rapidly absorbed and metabolized to other compounds, such as 4-hydroxybenzoic acid . The prototype drug is excreted in the feces and urine in low amounts .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its anti-inflammatory and analgesic activities . By inhibiting COX-1 and COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, wastewater treatment can affect the occurrence of hydroxybenzoic acids and their transformation products in the environment . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

They interact with various enzymes, proteins, and other biomolecules, contributing to their biochemical reactions .

Cellular Effects

The specific cellular effects of 2-Ethyl-6-hydroxybenzoic acid are not well-studied. Hydroxybenzoic acids are known to have various effects on cells. For instance, p-hydroxybenzoic acid has been shown to reduce pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) production and reduce mucosal intestinal damage by activation of Erβ signaling .

Molecular Mechanism

Hydroxybenzoic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that hydroxybenzoic acids can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of hydroxybenzoic acids can vary with different dosages .

Metabolic Pathways

It is known that hydroxybenzoic acids are involved in several metabolic pathways .

Transport and Distribution

It is known that hydroxybenzoic acids can interact with various transporters or binding proteins .

Subcellular Localization

It is known that hydroxybenzoic acids can be directed to specific compartments or organelles .

Eigenschaften

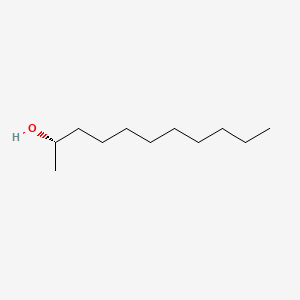

IUPAC Name |

2-ethyl-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUOLDCKNVWTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501068 | |

| Record name | 2-Ethyl-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59681-42-4 | |

| Record name | 2-Ethyl-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)